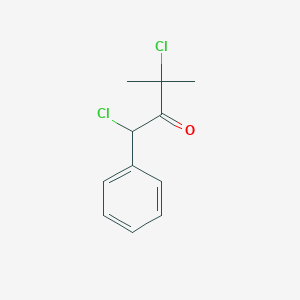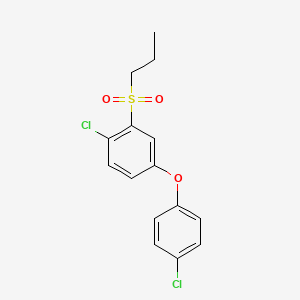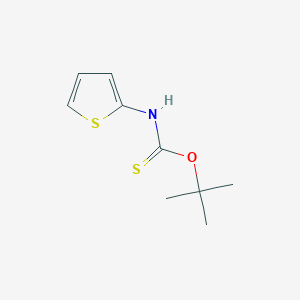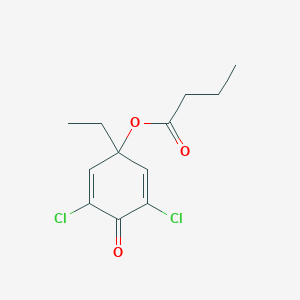![molecular formula C22H18N4O7 B14585681 2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1) CAS No. 61171-27-5](/img/structure/B14585681.png)
2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trinitrophenol–3,7,8-trimethylbenzo[g]isoquinoline (1/1) is a complex organic compound that combines the properties of two distinct chemical entities: 2,4,6-Trinitrophenol and 3,7,8-trimethylbenzo[g]isoquinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–3,7,8-trimethylbenzo[g]isoquinoline typically involves the nitration of phenol to produce 2,4,6-Trinitrophenol, followed by a coupling reaction with 3,7,8-trimethylbenzo[g]isoquinoline. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, and the reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
2,4,6-Trinitrophenol–3,7,8-trimethylbenzo[g]isoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitrophenol derivatives.
Reduction: Formation of triaminophenol derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
2,4,6-Trinitrophenol–3,7,8-trimethylbenzo[g]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as explosives and dyes.
作用機序
The mechanism of action of 2,4,6-Trinitrophenol–3,7,8-trimethylbenzo[g]isoquinoline involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cellular damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the aromatic structure allows for intercalation with DNA, disrupting replication and transcription processes .
類似化合物との比較
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in analytical chemistry.
3,7,8-Trimethylbenzo[g]isoquinoline: Studied for its potential biological activities and use in organic synthesis.
Uniqueness
The presence of both nitro and aromatic structures allows for versatile chemical modifications and interactions with biological targets .
特性
CAS番号 |
61171-27-5 |
|---|---|
分子式 |
C22H18N4O7 |
分子量 |
450.4 g/mol |
IUPAC名 |
3,7,8-trimethylbenzo[g]isoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H15N.C6H3N3O7/c1-10-4-13-7-15-6-12(3)17-9-16(15)8-14(13)5-11(10)2;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H,1-3H3;1-2,10H |
InChIキー |
JGNQYTQXNMTCOO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=C(C=C2C=C1C)C=NC(=C3)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)


![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)


